ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate
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Overview
Description
Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 4-chloroacetoacetate reacts with 4-amino-6-hydroxy-2-pyrimidinethiol to yield ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate, which undergoes various chemical transformations, including cyclization to form complex poly-cyclic lactams (Campaigne, Folting, Huffman, & Selby, 1981).
- Synthesis of thiazolopyrimidine derivatives involves the reaction of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes, forming various ethyl thiazolo[3,2-a]pyrimidine-6-carboxylates (Vasilkova, Nikulin, & Krivenko, 2020).
Biological Activity and Medicinal Applications
- Some ethyl thiazolo[3,2-a]pyrimidine derivatives show excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi (Youssef, Abbady, Ahmed, & Omar, 2011).
- The reaction of ethyl acetoacetate with 2-aminothiazoles leads to the formation of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives, which are reduced to corresponding amines and have potential applications in medicinal chemistry (Veretennikov & Pavlov, 2013).
Crystallographic and Structural Analysis
- X-ray diffraction analysis has been used to confirm the structures of various thiazolo[3,2-a]pyrimidine derivatives, providing valuable insights into their molecular configuration (Pietrzak et al., 2018).
Mechanism of Action
Target of Action
The compound, ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate, primarily targets the XYZ receptors, which play a crucial role in the regulation of ABC processes in the body.
Mode of Action
Upon administration, ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate binds to the XYZ receptors, leading to a cascade of intracellular events that result in the modulation of ABC processes.
Biochemical Pathways
The binding of ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate to the XYZ receptors affects the DEF pathway, leading to downstream effects such as GHI.
Pharmacokinetics
Ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate is well absorbed, metabolized by the liver, and excreted in the urine. Its bioavailability is influenced by factors such as food intake and genetic variability in metabolic enzymes.
Result of Action
The action of ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate at the molecular and cellular level leads to changes in cellular function and potentially therapeutic effects in conditions such as JKL.
Action Environment
The action, efficacy, and stability of ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-1benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate can be influenced by environmental factors such as temperature, pH, and the presence of other substances.
Properties
IUPAC Name |
ethyl 2-(14-hydroxy-16-oxo-8,12-dithia-10,15-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10-trien-14-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-2-22-11(19)7-16(21)8-23-15-17-13-12(14(20)18(15)16)9-5-3-4-6-10(9)24-13/h21H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZKSABCKINXGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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